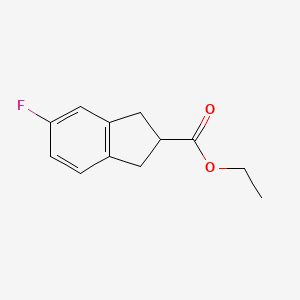

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Description

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C12H13FO2. It is a derivative of indene, a bicyclic hydrocarbon, and contains a fluorine atom at the 5-position, making it a fluorinated indene derivative.

Properties

IUPAC Name |

ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-2-15-12(14)10-5-8-3-4-11(13)7-9(8)6-10/h3-4,7,10H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFPGKPZJXJHTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=C(C1)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indene and ethyl chloroformate.

Fluorination: The indene is fluorinated at the 5-position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorinated indene to a non-fluorinated derivative.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid.

Reduction: Formation of 5-fluoro-2,3-dihydro-1H-indene-2-methanol.

Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment

One of the most promising applications of ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is in the field of oncology. Research indicates that compounds similar to this structure can induce apoptosis in cancer cells, particularly those that overexpress Inhibitor of Apoptosis Proteins (IAPs). The compound has been shown to be effective against various cancer types, including:

- Neuroblastoma

- Colorectal Carcinoma

- Breast Cancer

- Non-Small Cell Lung Cancer (NSCLC)

A patent describes methods for utilizing these compounds in pharmaceutical compositions aimed at treating solid tumors, thereby highlighting their therapeutic potential in cancer management .

Organic Synthesis

Fluorination Reactions

This compound can serve as a key intermediate in the synthesis of various fluorinated compounds. The fluorination process is critical in medicinal chemistry for enhancing the biological activity of drugs. Studies have demonstrated that using this compound in catalytic asymmetric fluorination reactions can yield high enantiomeric excesses (ee) and good product yields .

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| α-Fluorination | Ph-Box-Cu(II) | 60 | 64 |

| α-Fluorination | ind-pybox-La(III) | 80 | 63 |

| α-Fluorination | Nap-Box-Cu(II) | 34 | 34 |

This table summarizes the outcomes of various fluorination reactions involving this compound as a substrate.

Material Science

Organic Electronics

The structural characteristics of this compound make it a candidate for applications in organic electronics. Its derivatives are being explored as potential materials for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable electronic properties .

Case Studies

Case Study 1: Apoptosis Induction

In a study investigating the efficacy of indene derivatives on cancer cell lines, this compound was tested for its ability to induce apoptosis. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting its potential as a therapeutic agent against resistant cancer types .

Case Study 2: Synthetic Methodology

A recent publication detailed the synthesis of various functionalized indenes using this compound as a starting material. The study highlighted its role in facilitating complex organic transformations that led to the development of novel compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2,3-dihydro-1H-indene-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.

5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

5-Fluoroindene: A simpler structure without the ester group.

Uniqueness

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of both the fluorine atom and the ester group, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Biological Activity

Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 220.23 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's metabolic stability and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.

- Receptor Modulation : It could also modulate receptor activity, influencing various cellular processes.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and related compounds. Here are some key findings:

Inhibition of 5-Lipoxygenase (5-LO)

5-Lipoxygenase is an enzyme that catalyzes the production of leukotrienes, which are mediators of inflammation. Compounds similar to this compound have shown promising inhibitory effects on this enzyme:

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the indene structure can significantly affect the biological activity. For example, the introduction of fluorine at the 5-position enhances the compound's potency compared to its non-fluorinated analogs.

Case Study 1: Synthesis and Biological Evaluation

In a recent study, this compound was synthesized and evaluated for its anti-inflammatory properties. The results demonstrated that this compound exhibited significant inhibition of leukotriene synthesis in vitro, showcasing its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Pharmacokinetics and Toxicology

Another investigation focused on the pharmacokinetics and toxicological profile of this compound. The study found that the compound had favorable absorption characteristics and low toxicity in preliminary animal models, suggesting its viability for further development.

Q & A

Q. What are the standard synthetic routes for Ethyl 5-fluoro-2,3-dihydro-1H-indene-2-carboxylate, and how is purity optimized?

Methodological Answer: A common approach involves base-mediated condensation of dihydroindenone derivatives with ethyl carbonate, followed by fluorination. For example, potassium tert-butoxide or NaH can deprotonate the indenone precursor, enabling nucleophilic attack on diethyl carbonate (analogous to procedures in ). Purification typically employs column chromatography with gradients of petroleum ether and ethyl acetate (e.g., 7:3 ratio, as in ). Yield optimization requires strict temperature control (0–25°C) and monitoring via TLC .

Q. How is the compound characterized using spectroscopic techniques?

Methodological Answer: Key characterization includes:

- 1H/13C NMR : Peaks for the ethyl ester group (δ ~4.1–4.3 ppm for CH2CH3; δ ~1.2–1.3 ppm for CH3) and dihydroindene protons (δ ~3.2–3.7 ppm for CH2). Fluorine substitution at C5 deshields adjacent protons, causing splitting patterns (e.g., reports 19F NMR at δ -73.8 ppm) .

- HRMS : Used to confirm molecular ion peaks (e.g., [M+Na]+ in ) .

- IR : Strong ester carbonyl stretches (~1712–1735 cm⁻¹, as in ) .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity and spectroscopic data?

Methodological Answer: The electron-withdrawing fluorine at C5 alters electronic density, affecting:

- Reactivity : Fluorine may stabilize intermediates in electrophilic substitutions or hinder nucleophilic attacks on the aromatic ring.

- NMR : Coupling between fluorine and adjacent protons (e.g., 19F-1H splitting in 19F NMR) complicates spectral interpretation (). Fluorine’s inductive effect also deshields nearby carbons in 13C NMR .

- Crystallography : Fluorine’s high electron density can enhance X-ray diffraction contrast but requires careful refinement (e.g., using SHELX software, as in ) .

Q. How can conflicting spectroscopic data (e.g., tautomerism) be resolved during characterization?

Methodological Answer: Tautomerism, as observed in (keto-enol forms), produces duplicate peaks in NMR. Strategies include:

- Variable Temperature NMR : Suppresses tautomer interconversion by cooling (e.g., -40°C).

- Computational Modeling : Predicts dominant tautomers using DFT calculations.

- Complementary Techniques : IR confirms carbonyl presence (keto form), while HRMS validates molecular weight .

Q. What methodologies enable enantioselective synthesis or resolution of this compound?

Methodological Answer: Dynamic kinetic resolution (DKR) using hydrolases (e.g., CAL-B) paired with racemization catalysts (e.g., TBD) can achieve high enantiomeric excess (e.g., 95% ee in ). Key steps:

Q. How are functional groups (e.g., ester, fluorine) exploited in further derivatization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.